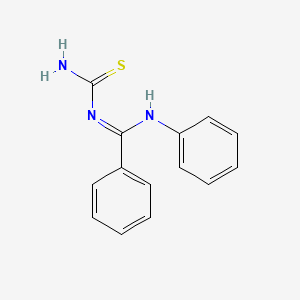

1-(N-Phenylbenzimidoyl)Thiourea

Description

Significance of Substituted Thiourea (B124793) Frameworks in Contemporary Organic and Inorganic Chemistry

Substituted thiourea frameworks are of considerable importance in modern chemistry due to their versatile applications. These compounds, characterized by the (>N–C(S)–N<) functional group, are integral to various fields, including organic synthesis, coordination chemistry, and materials science. tandfonline.comresearchgate.net Their ability to act as ligands, forming stable complexes with a wide range of metal ions, is a key attribute. This is facilitated by the presence of nitrogen and sulfur atoms with available lone pairs of electrons. mdpi.com

In organic synthesis, thioureas serve as valuable synthons for the creation of heterocyclic compounds. tandfonline.commdpi.com They are also recognized for their capacity to participate in hydrogen bonding, a property that is crucial for their roles in organocatalysis and molecular recognition. mdpi.com The replacement of the oxygen atom in urea (B33335) with a sulfur atom in thiourea results in higher acidity and stronger hydrogen bond donor capabilities. mdpi.com Furthermore, the introduction of various substituents onto the thiourea backbone allows for the fine-tuning of their chemical and physical properties, leading to a broad spectrum of applications. tandfonline.commdpi.com

Overview of Scholarly Investigations on Acyl/Aroyl Thiourea Derivatives

Acyl and aroyl thiourea derivatives, with the general structure R¹C(O)NHC(S)NR²R³, represent a significant subclass of thioureas that have been extensively studied. tandfonline.comrsc.org These compounds have attracted considerable attention due to their wide-ranging biological activities, which include potential antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties. rsc.orgnih.gov The presence of the acyl or aroyl group introduces an additional coordination site (the carbonyl oxygen), making them effective bidentate ligands that can chelate with metal ions through the sulfur and oxygen atoms. tandfonline.comnih.gov

Scholarly investigations have focused on the synthesis, structural characterization, and coordination chemistry of these derivatives. tandfonline.comresearchgate.net X-ray crystallography studies have been instrumental in elucidating their molecular structures and understanding the influence of different substituents on their conformation and crystal packing. rsc.orgnih.gov These studies often reveal extensive intra- and intermolecular hydrogen bonding networks. rsc.orgnih.gov The synthetic versatility of acyl/aroyl thioureas allows for the systematic modification of their structure to explore structure-activity relationships, aiming to develop new compounds with enhanced biological efficacy or specific catalytic properties. tandfonline.comtandfonline.com

Research Landscape of Imidoylthioureas as a Distinct Chemical Class

Imidoylthioureas, including 1-(N-Phenylbenzimidoyl)thiourea, constitute a distinct class of thiourea derivatives that have been explored for their unique chemical properties and potential applications. Research has shown that these compounds can be synthesized through the reaction of imidoyl chlorides with thiourea or by the addition of isothiocyanates to amidines. zenodo.orgresearchgate.net

The research landscape of imidoylthioureas includes their use as precursors in the synthesis of various heterocyclic systems, such as thiazoles and thiadiazoles. zenodo.orgasianpubs.orgrsc.org For instance, 1-aryl-3-(N-phenylbenzimidoyl)thioureas have been utilized as key intermediates in the (4+1) construction of 2-aminothiazole (B372263) derivatives, which are known to possess a wide range of biological activities. zenodo.orgasianpubs.org

Furthermore, the coordination chemistry of imidoylthioureas has been a subject of investigation. Their ability to act as ligands and form complexes with metal ions opens up possibilities for their application in analytical chemistry, such as in the spectrophotometric determination of metals like molybdenum. smolecule.com Some imidoylthiourea derivatives have also been investigated for their potential biological activities. ontosight.aismolecule.com For example, research into 5-imino-1,2,4-thiadiazole derivatives, synthesized from imidoylthioureas, has identified them as potential inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in various neurological disorders. bohrium.com

The table below provides a summary of the key research areas for different classes of thiourea derivatives.

| Thiourea Class | Key Research Areas |

| Substituted Thioureas | Organic Synthesis, Coordination Chemistry, Organocatalysis, Materials Science |

| Acyl/Aroyl Thioureas | Biological Activity Screening (Antimicrobial, Anticancer), Coordination Chemistry, Structural Analysis |

| Imidoylthioureas | Heterocyclic Synthesis (Thiazoles, Thiadiazoles), Analytical Chemistry, Medicinal Chemistry (Enzyme Inhibition) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-[anilino(phenyl)methylidene]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c15-14(18)17-13(11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDWMNOEZVHVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=S)N)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=S)N)/NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 N Phenylbenzimidoyl Thiourea

Established Synthetic Pathways to 1-(N-Phenylbenzimidoyl)Thiourea

The synthesis of this compound can be achieved through several established routes, primarily involving the reaction of N-phenylbenzamidine with an isothiocyanate or the use of thiourea (B124793) with a substituted benzimidoyl derivative.

Reaction of N-Phenylbenzamidine with Phenyl Isothiocyanate

A primary and widely utilized method for synthesizing this compound involves the reaction of N-phenylbenzamidine with phenyl isothiocyanate. zenodo.orgasianpubs.org In this procedure, N-phenylbenzamidine is typically dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), to which phenyl isothiocyanate is added. zenodo.orgasianpubs.org The reaction proceeds to give 1-phenyl-3-(N-phenylbenzimidoyl)thiourea. zenodo.orgasianpubs.org This method has been reported to produce the target compound in high crude yields, reaching up to 95%. zenodo.orgasianpubs.org Subsequent crystallization, often from an ethanol-water mixture, is employed for purification. zenodo.org

This synthetic strategy has also been extended to prepare various derivatives by reacting N-phenylbenzamidine with different aryl isothiocyanates. scispace.com For instance, the use of o-tolyl, m-tolyl, p-tolyl, and p-chlorophenyl isothiocyanates has led to the successful synthesis of the corresponding 1-aryl-3-(N-phenylbenzimidoyl)thioureas with yields ranging from 56% to 96%. zenodo.org

Approaches Involving Thiourea and Substituted Benzimidoyl Derivatives

An alternative synthetic approach involves the use of thiourea and a substituted benzimidoyl derivative, such as a benzimidoyl chloride. smolecule.comontosight.ai This method relies on the nucleophilic character of thiourea reacting with the electrophilic carbon of the benzimidoyl chloride. The reaction of N-(2-cyanophenyl)benzimidoyl chloride with various thioamides, including thiourea derivatives, has been explored for the synthesis of complex heterocyclic systems, where the initial step is the formation of an N-imidoyl thiourea intermediate. nih.govresearchgate.net

Another variation involves the in situ generation of a benzimidoyl isothiocyanate. For example, N-(2-chloro-5-nitro-phenyl)-benzamide can be treated with phosphorous pentachloride to form the corresponding benzimidoyl chloride, which then reacts with potassium thiocyanate (B1210189) to produce N-(2-chloro-5-nitro-phenyl)-benzimidoyl isothiocyanate. researchgate.net This reactive intermediate can then be reacted with amines to yield the desired thiourea derivatives. researchgate.net

Green Chemistry Principles Applied to Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to develop more environmentally benign and sustainable processes. beilstein-journals.orgnih.gov

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a powerful green tool for the synthesis of thioureas. beilstein-journals.orgresearchgate.net This solvent-free approach, often conducted using a mortar and pestle or a ball mill, offers several advantages, including high reaction rates, quantitative yields, and the elimination of bulk solvents. beilstein-journals.orgresearchgate.netrsc.org

The mechanochemical "click" coupling of isothiocyanates and amines is a prominent example of this technique. rsc.org Simple manual grinding or the use of an electrical ball mill can provide a rapid and general route to a wide array of symmetrical and non-symmetrical thioureas. rsc.org This method has been shown to be highly efficient for the synthesis of numerous thiourea derivatives with excellent yields. rsc.org Furthermore, mechanochemistry has been utilized for the synthesis of thioamidoguanidine derivatives from unsymmetrical thioureas under solvent-free grinding conditions. sioc-journal.cn The use of thiocarbamoyl benzotriazoles as stable and easy-to-handle isothiocyanate equivalents in mechanochemical amination reactions further highlights the green credentials of this approach, yielding primary thioureas in near-quantitative amounts with a simple water-based workup. rsc.org

Optimization of Reaction Conditions for Improved Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of this compound synthesis. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For the reaction of N-phenylbenzamidine and phenyl isothiocyanate, N,N-dimethylformamide is a commonly used solvent. zenodo.orgasianpubs.org The reaction to form related 1-aryl-3-(N-phenylbenzimidoyl)thioureas has been successfully carried out in this solvent. scispace.com In other thiourea syntheses, solvents like dichloromethane (B109758) and tert-butanol (B103910) have been employed. mdpi.com

The molar ratio of reactants also plays a significant role. For instance, in the synthesis of thiosemicarbazone derivatives, increasing the ratio of the amine to the starting material from 1:1 to 2:1 led to a substantial improvement in the isolated yield. louisville.edu Similarly, in the on-DNA synthesis of thioureas, the equivalents of the isothiocyanate substrate were a key variable optimized to improve reaction outcomes. researchgate.net

Temperature is another critical factor. While many thiourea syntheses proceed efficiently at room temperature, particularly with nucleophilic amines, mdpi.com heating can be necessary in other cases. For example, the synthesis of certain N-phenyl-1H-indazoles, a related heterocyclic system, showed a significant drop in yield when the temperature was reduced from 120 °C to 100 °C. beilstein-journals.org Conversely, some modern methods aim for milder conditions. For example, a one-pot aqueous reaction for synthesizing thioureas has been developed at 80 °C. researchgate.net

The following table summarizes the reaction conditions for the synthesis of various thiourea derivatives, illustrating the impact of different parameters on the reaction yield.

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| N-Phenylbenzamidine, Phenyl Isothiocyanate | N,N-Dimethylformamide | - | - | 95% (crude) | zenodo.orgasianpubs.org |

| N-Phenylbenzamidine, p-Tolyl Isothiocyanate | N,N-Dimethylformamide | - | - | 85% | zenodo.org |

| N-Phenylbenzamidine, p-Chlorophenyl Isothiocyanate | N,N-Dimethylformamide | - | - | 96% | zenodo.org |

| Isothiocyanates, Amines | Dichloromethane or tert-Butanol | Room Temp or Reflux | 1-24 h | - | mdpi.com |

| Isothiocyanates, Amines | Solvent-Free (Ball Mill) | - | - | Quantitative | researchgate.netrsc.org |

| Alanine, ATSM/DM | Acetonitrile | Reflux | 24 h | 85% (2:1 ratio) | louisville.edu |

| o-Chlorobenzaldehyde, Phenylhydrazine | NMP | 120 °C | 24 h | 60% | beilstein-journals.org |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Although specific spectral data for 1-(N-Phenylbenzimidoyl)thiourea is not detailed in the surveyed literature, analysis of its derivatives and related compounds allows for an informed discussion.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

While a specific ¹H NMR spectrum for this compound is not provided in the cited research, the spectra of its subsequent products confirm its role as a reactant. zenodo.orgscispace.com The ¹H NMR spectrum of this compound is expected to show characteristic signals for several types of protons:

Aromatic Protons: Multiple complex signals, appearing as multiplets in the downfield region (typically δ 7.0-8.0 ppm), would correspond to the protons on the two phenyl rings.

Amine/Amide Protons (N-H): The protons on the nitrogen atoms of the thiourea (B124793) and imidoyl moieties would likely appear as broad singlets. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. For comparison, in related thiourea derivatives, N-H proton signals have been observed as broad singlets in regions around δ 8.20-8.35 ppm and δ 11.20 ppm. asianpubs.org

In studies where this compound is used to synthesize thiazole (B1198619) derivatives, the disappearance of its characteristic signals and the appearance of new ones are used to monitor the reaction's progress. asianpubs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Similar to ¹H NMR, a specific, published ¹³C NMR spectrum for this compound is elusive. However, based on its structure and data from analogous compounds, the following key resonances can be predicted:

Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and would appear far downfield, typically in the range of δ 180-190 ppm. For instance, pure thiourea shows a ¹³C signal at approximately 181.95 ppm. researchgate.net

Imine Carbon (C=N): The carbon of the benzimidoyl C=N double bond is also expected to be significantly downfield, likely in the δ 150-165 ppm region.

Aromatic Carbons: The carbons of the phenyl rings would generate a series of signals between δ 120-140 ppm.

The structural confirmation of compounds derived from this compound relies on ¹³C NMR analysis, which verifies the successful incorporation of the precursor's core structure into the final product. zenodo.orgasianpubs.org

Vibrational and Electronic Spectroscopic Characterization

Vibrational and electronic spectroscopy provide critical information about the functional groups and conjugated systems within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a full experimental spectrum for this compound is not available, the structures of its derivatives are routinely confirmed by this method. scispace.comresearchgate.net The key vibrational modes expected for this compound, based on data from thiourea and its derivatives, are summarized below. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Compound |

|---|---|---|---|

| N-H (Amine/Imine) | Stretching | 3100 - 3400 | Thiourea researchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 | General Aromatic Compounds |

| C=N (Imine) | Stretching | 1550 - 1650 | Thiazole Derivatives asianpubs.org |

| N-H | Bending | ~1600 | Thiourea Derivatives researchgate.net |

| C=C (Aromatic) | Stretching | 1450 - 1600 | General Aromatic Compounds |

| C=S (Thiocarbonyl) | Stretching | 1080 - 1250 | Thiourea Derivatives researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly for conjugated systems. The spectrum of this compound would be characterized by absorptions arising from its chromophores: the phenyl rings, the imine (C=N), and the thiocarbonyl (C=S) group. The expected transitions are π→π* and n→π*.

For comparison, the UV spectrum of the parent thiourea molecule shows absorption peaks at approximately 202 nm and 235 nm, which are attributed to π→π* and n→π* transitions, respectively. researchgate.net The extended conjugation in this compound, involving the phenyl rings and the C=N bond, would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift). In related work, quinazoline (B50416) derivatives prepared from this thiourea precursor show complex UV spectra with multiple absorption bands, indicating a highly conjugated electronic system. chemicalpapers.com

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

There is no published single-crystal structure for this compound in the surveyed literature. However, SCXRD has been extensively used to characterize metal complexes and derivatives of thiourea. manchester.ac.uknih.gov These studies reveal that the thiourea moiety is adept at forming extensive hydrogen-bonding networks through its N-H protons and the sulfur atom. It is also a versatile ligand in coordination chemistry. manchester.ac.uknih.gov Should single crystals of this compound be grown, SCXRD analysis would be invaluable for confirming its stereochemistry (e.g., the E/Z configuration of the C=N double bond) and detailing its solid-state packing and hydrogen-bonding motifs.

Elucidation of Molecular Geometry and Bond Parameters

In similar thiourea derivatives, the thiourea moiety (–NH–C(=S)–NH–) is often found to be nearly planar. nih.gov The carbon-sulfur (C=S) and carbon-oxygen (C=O) bonds in acylthioureas exhibit typical double bond character. mdpi.com For instance, in N-benzoyl-N′-(4′-cyanophenyl)thiourea, the C=S bond length is reported as 1.650 (3) Å and the C=O bond length is 1.220 (3) Å. mdpi.com The carbon-nitrogen bonds within the thiourea core show partial double bond character, with lengths intermediate between a single and a double bond. mdpi.com The geometry around the nitrogen atoms is typically trigonal planar, and the sum of the bond angles around the thiourea carbon atom is close to 360°, confirming its sp² hybridization. nih.gov

The molecular conformation of such compounds is often stabilized by an intramolecular hydrogen bond between the N-H of the thiourea and the carbonyl oxygen atom, forming a pseudo-six-membered ring. conicet.gov.ar The phenyl rings attached to the structure are generally planar. nih.gov The relative orientation of these rings and the thiourea core is described by dihedral angles.

Table 1: Representative Bond Lengths and Angles in Thiourea Derivatives

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=S | 1.650 - 1.671 mdpi.comconicet.gov.ar | - |

| C=O | 1.220 - 1.230 mdpi.comconicet.gov.ar | - |

| C-N (amide) | 1.380 - 1.382 mdpi.comconicet.gov.ar | - |

| C-N (thiourea) | 1.332 - 1.400 mdpi.comconicet.gov.ar | - |

| N-C-S | - | 118.4 - 125.4 conicet.gov.ar |

| N-C-N | - | 116.1 - 116.2 conicet.gov.ar |

Note: The data presented in this table is based on crystallographic studies of similar acylthiourea compounds and serves as a reference for the expected parameters in this compound.

Analysis of Conformational Preferences (S and U Conformers, cis-trans Isomerism)

The flexibility of the thiourea backbone allows for the existence of different conformational isomers. mst.edu These conformers arise from rotation around the C-N bonds. In N,N'-disubstituted thioureas, the substituents on the nitrogen atoms can adopt either a cis or trans arrangement with respect to the C=S bond. nih.gov This leads to different spatial arrangements of the functional groups, which can influence the molecule's physical and biological properties. nih.gov

The conformation of acylthioureas is often described in terms of the orientation around the amide and thiourea moieties. The planarity of the thiourea group is a key feature, and the molecule can exist in different conformations stabilized by intra- and intermolecular hydrogen bonds. akademisains.gov.my Two common conformations are the trans-cis and cis-trans forms, which are stabilized by intramolecular N–H···O and N–H···N hydrogen bonds, respectively. akademisains.gov.my

In the context of the thiourea core itself, different conformers, sometimes referred to as S (sickle) and U (horseshoe) shapes, can be considered based on the relative orientation of the substituents on the nitrogen atoms. The specific conformational preferences of "this compound" in solution and in the solid state would be influenced by factors such as steric hindrance between the phenyl rings and the potential for intramolecular hydrogen bonding. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of these different conformers and predict the most stable structure. mst.edu

Investigation of Supramolecular Interactions through Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govakademisains.gov.myscirp.org By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. akademisains.gov.my

For thiourea derivatives, Hirshfeld surface analysis typically reveals a variety of intermolecular interactions that contribute to the stability of the crystal packing. These interactions include:

H···H contacts: These are often the most abundant interactions and represent van der Waals forces. nih.gov

N–H···S and N–H···O hydrogen bonds: These are strong, directional interactions that play a significant role in forming supramolecular synthons, such as dimers and chains. nih.govakademisains.gov.my

C–H···π interactions: These involve the interaction of a C-H bond with the π-system of an aromatic ring. nih.gov

π–π stacking: This occurs between parallel aromatic rings. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. libretexts.orgrsc.org In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For "this compound" (C₁₄H₁₃N₃S), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The fragmentation of thiourea derivatives often involves cleavage of the bonds adjacent to the thiocarbonyl group and within the substituent groups. Common fragmentation pathways can lead to the loss of small neutral molecules or radicals. libretexts.orgmdpi.comresearchgate.net The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its identity.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. ukm.my This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound and assessing its purity. nih.gov

For "this compound," with the molecular formula C₁₄H₁₃N₃S, the theoretical elemental composition can be calculated. The experimentally determined values are then compared to these calculated percentages. A close agreement, typically within ±0.4%, between the found and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample. nih.gov

Table 2: Calculated Elemental Composition of this compound (C₁₄H₁₃N₃S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 65.85 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.14 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 16.46 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.55 |

| Total | 255.37 | 100.00 |

Coordination Chemistry of 1 N Phenylbenzimidoyl Thiourea and Its Analogues

Ligand Design and Multidentate Characteristics in Metal Complexation

Acylthiourea derivatives, including 1-(N-phenylbenzimidoyl)thiourea, are designed as versatile ligands due to their inherent structural features. The core skeleton contains several heteroatoms—specifically sulfur, oxygen, and nitrogen—that can act as donor atoms in complexation reactions. acs.orgresearchgate.net This arrangement of hard and soft donor sites makes them highly effective at forming stable complexes with a wide array of metal ions. researchgate.net The flexibility of the thiourea (B124793) backbone allows for the synthesis of a multitude of derivatives with tailored electronic and steric properties, which in turn influences their coordination behavior. researchgate.netresearchgate.net

These ligands can exhibit multidentate characteristics, meaning they can bind to a metal center through more than one donor atom. The most common coordination modes are bidentate, where the ligand forms a chelate ring with the metal ion. researchgate.net However, they can also act as monodentate ligands, binding through a single donor atom, or as bridging ligands that link multiple metal centers. researchgate.netmdpi.com The specific coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the substituents on the ligand itself. uzh.ch

Complexation Reactions with Transition and Main Group Metal Ions

Acylthioureas are excellent ligands for a variety of metal centers, readily forming stable complexes with both transition and main group elements. nih.gov Their ability to coordinate with a wide range of metals has made them significant in various chemical applications. nih.govmdpi.com

The interaction of acylthiourea ligands with platinum(II) and palladium(II) is well-documented. These metals, being soft, show a strong affinity for the soft sulfur donor of the thiourea moiety. In reactions with precursors like [PtCl2(phen)] or K2PdCl4, acylthioureas typically form square-planar complexes. nih.gov

Studies on N,N-disubstituted-4-chlorobenzoyl thiourea ligands with platinum(II) resulted in complexes with a square-planar geometry where two ligands coordinate to the Pt(II) center through their sulfur and oxygen atoms in a cis configuration. nih.gov Similarly, palladium(II) complexes with N-acyl-N,N′-(disubstituted) thioureas and phosphine (B1218219) ligands also exhibit square planar geometry. nih.gov Interestingly, the substitution pattern on the thiourea can dictate the coordination mode; monosubstituted thioureas have been observed to form neutral N,S-coordinated complexes with Pd(II), while disubstituted analogues form cationic O,S-bidentate complexes. nih.gov In some cases, particularly with diacylated thioureas, coordination with Pt(II) and Pd(II) can occur in an S,N bidentate fashion, which is theorized to be stabilized by intramolecular interactions. bohrium.comrsc.org

Beyond platinum and palladium, acylthiourea derivatives form complexes with a vast range of other metals.

Nickel(II), Copper(II), and Cobalt(II): Complexes with these metals are frequently reported. For instance, N,N-dialkyl-N'-3-chlorobenzoylthiourea ligands react with Ni(II) and Cu(II) acetates to form complexes where the ligand coordinates through its sulfur and oxygen atoms. nih.gov In other studies, Ni(II), Cu(II), and Co(II) have been shown to form neutral, bidentate complexes of the type cis-[ML2]. researchgate.net The geometry can vary; a square planar geometry was proposed for a Co(II) complex with bis(thiourea), while an octahedral structure was suggested for the corresponding Cu(II) complex. isca.me

Ruthenium(II): Ruthenium complexes with acylthiourea ligands have shown interesting coordination behavior. In Ru(II)-p-cymene systems, the ligand often coordinates in a monodentate fashion through the sulfur atom, resulting in a "three-legged piano-stool" geometry. nih.govnih.gov However, in Ru(II)-benzene complexes, the same ligands can adopt a bidentate N,S-coordination, forming a four-membered ring. acs.org Hydrolysis reactions can also promote a change from monodentate (S) to bidentate (S,N) coordination in Ru(II) complexes. nih.gov

Rhodium(III) and Iridium(III): Half-sandwich Rh(III) and Ir(III) complexes containing pyridyl and pyrimidyl thiourea ligands have been synthesized and studied for their bonding modes. nih.gov

Technetium and Rhenium: The coordination chemistry of benzoylthiourea (B1224501) derivatives with rhenium is well-studied, often forming stable mononuclear and multinuclear complexes. uzh.ch These ligands typically coordinate to Re(I), (III), and (V) as monoanionic bidentate ligands through sulfur and oxygen atoms. uzh.ch

Molybdenum: this compound (PBTHU) has been used as a reagent for the selective spectrophotometric determination of molybdenum, which relies on the formation of a stable complex. smolecule.com

Strontium(II) and Barium(II): The complexation of 1-phenyl-2-thiourea has been demonstrated with the main group metal ions Sr(II) and Ba(II), yielding thermally stable complexes. ajol.info

Chromium(III) and Iron(III): Stable complexes of Cr(III) and Fe(III) have also been generated through reactions with 1-phenyl-2-thiourea. ajol.info

Gold(I), (III) and Silver(I): These coinage metals readily form complexes with thiourea derivatives. oup.com Gold(I) and silver(I) complexes with phosphine-functionalized thioureas have been prepared, showing different coordination behaviors. For silver, P,S-chelation is common, while gold(I) often coordinates linearly to just the phosphorus atom. nih.gov Gold(III) has been shown to form S,N bidentate chelate complexes with diacylthiourea ligands. rsc.org Silver(I) halide complexes with bulky thiourea ligands have been characterized as tricoordinate monomers. nih.gov

Diverse Coordination Modes of Thiourea Ligands (Monodentate, Bidentate, Bridging)

The versatility of acylthiourea ligands is highlighted by their ability to adopt several different coordination modes. mdpi.com

Monodentate: In this mode, the ligand binds to the metal center through a single donor atom. Most commonly, this occurs through the soft thiocarbonyl sulfur atom. researchgate.netresearchgate.net This mode is often observed with soft metal cations like Au(I), Ag(I), Pt(II), Pd(II), and Ru(II). researchgate.net For example, Ru(II)(η⁶-p-cymene) complexes with aroyl/acyl thiourea ligands typically show monodentate sulfur coordination. nih.gov

Bidentate: This is a very common coordination mode where the ligand acts as a chelating agent, binding through two donor atoms to form a stable ring structure. mdpi.com

S,O-Chelation: The most prevalent bidentate mode involves coordination through the thiocarbonyl sulfur and the acyl oxygen atom. This forms a highly stable six-membered metallacyclic ring. researchgate.netresearchgate.net This mode is common for many transition metals, including Ni(II), Cu(II), and Pt(II). nih.gov

S,N-Chelation: Less commonly, acylthioureas can coordinate through the thiocarbonyl sulfur and one of the nitrogen atoms, forming a four-membered metallacyclic ring. acs.orgresearchgate.net This has been observed in complexes with ruthenium, rhodium, and iridium. nih.govresearchgate.nettandfonline.com

Bridging: Thiourea ligands can also act as bridging ligands, linking two or more metal centers. The sulfur atom of the thiourea can bridge two metal atoms, as seen in some dinuclear and trinuclear copper(I) complexes and binuclear ruthenium complexes. oup.comtandfonline.com

Interactive Table: Coordination Modes of Acylthiourea Analogues with Various Metal Ions

| Metal Ion(s) | Coordination Mode(s) Observed | Chelate Ring Size (if bidentate) | Representative Metal Precursor/Complex Type | Citation(s) |

| Platinum(II) | Monodentate (S), Bidentate (S,O), Bidentate (S,N) | 6-membered (S,O), 4-membered (S,N) | cis-[PtCl2(PPh3)2], [PtCl2(phen)] | researchgate.netnih.govrsc.org |

| Palladium(II) | Monodentate (S), Bidentate (S,O), Bidentate (S,N) | 6-membered (S,O), 4-membered (S,N) | K2PdCl4, [PdCl2(phen)] | researchgate.netnih.govrsc.org |

| Ruthenium(II) | Monodentate (S), Bidentate (S,N) | 4-membered (S,N) | Ru(II)-arene (p-cymene, benzene) | acs.orgnih.govnih.gov |

| Copper(I), (II) | Monodentate (S), Bidentate (S,O), Bridging (S) | 6-membered (S,O) | Cu(I/II) halides, Cu(II) acetate | nih.govresearchgate.netoup.com |

| Nickel(II) | Bidentate (S,O) | 6-membered (S,O) | Ni(II) acetate | nih.govresearchgate.net |

| Gold(I), (III) | Monodentate (S), Bidentate (S,N) | 4-membered (S,N) | [AuCl2(anp)] | researchgate.netrsc.orgnih.gov |

| Silver(I) | Monodentate (S), Bidentate (P,S) | 5-membered (P,S) | Ag(I) halides, [Ag(OTf)(PPh3)] | researchgate.netnih.govoup.com |

| Strontium(II) | Bidentate (presumed) | N/A | Sr(II) salts | ajol.info |

Formation of Metallacyclic Structures

A key feature of the coordination chemistry of acylthioureas is their propensity to form metallacyclic structures, or chelate rings, upon bidentate coordination. The size and stability of these rings are dictated by which donor atoms are involved in the coordination.

The most stable and common metallacycles are six-membered rings, which are formed through S,O-chelation. nih.govresearchgate.net This arrangement benefits from the thermodynamic stability associated with six-membered ring systems.

Influence of Substituent Steric and Electronic Properties on Coordination Behavior

The coordination behavior of acylthiourea ligands is not static but is significantly influenced by the steric and electronic properties of the substituents attached to the ligand framework. researchgate.net These properties can affect which donor atom binds, the stability of the resulting complex, and even the geometry and isomerism observed.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aryl rings of the ligand can modulate the electron density on the S, O, and N donor atoms. This, in turn, affects their nucleophilicity and affinity for different metal centers. nih.gov For example, studies with platinum(II) complexes have shown that varying the electronic influence of acyl substituents is a key factor in determining the coordination mode. DFT studies have indicated that the sulfur atom remains significantly more nucleophilic than other donor atoms regardless of the acyl substituents, making it the most probable coordination site for soft metals like platinum.

Steric Effects: The size and bulkiness of substituents, particularly those near the nitrogen atoms, can create steric hindrance that influences which coordination mode is preferred. Bulky N-alkyl substituents on acylthiourea ligands have been shown to affect the relative distribution of configurational isomers in platinum(II) complexes. nih.gov Unfavorable steric factors, such as those from diphenyl groups, have been linked to weaker analytical responses in ion-selective electrodes, suggesting a less favorable complexation with the target ion (Pb(II)). tandfonline.com The interplay between steric and electronic effects ultimately dictates the final structure and properties of the metal complex. nih.gov

Design and Synthesis of S-Bridged Polynuclear Metal Complexes.researchgate.net

The ability of thiourea-based ligands to form stable polynuclear metal complexes is a cornerstone of modern coordination chemistry. The sulfur atom of the thiocarbonyl group, with its available lone pairs of electrons, readily acts as a bridging point (a μ-sulfur bridge) between two or more metal centers. This capacity is central to the design of S-bridged polynuclear complexes of this compound and its analogues, such as N-acyl and N,N'-disubstituted thioureas. These complexes are of significant interest due to their diverse structural motifs and potential applications in catalysis and materials science.

The design of these polynuclear structures is predicated on the principle that the soft sulfur donor atom of the imidoyl- or acylthiourea ligand can coordinate to multiple metal ions simultaneously. The synthesis typically involves the reaction of the thiourea derivative with a suitable metal salt. The nuclearity and geometry of the resulting complex are influenced by several factors, including the stoichiometry of the reactants, the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions such as solvent and temperature.

For instance, analogues like N,N'-disubstituted thioureas react with metal salts such as copper(I) halides to form a variety of polynuclear species. Depending on the reaction conditions and the nature of the substituents, these can range from simple dinuclear complexes to more elaborate hexanuclear clusters. oup.com

Synthesis and Structure of Polynuclear Copper and Silver Complexes with Thiourea Analogues

Detailed studies on analogues such as 1,3-diisobutyl thiourea have provided significant insights into the formation of S-bridged polynuclear complexes. The reaction of this ligand with copper(I) chloride and silver(I) nitrate (B79036) yields polynuclear heteroleptic complexes. mdpi.com

Trinuclear Copper(I) Complex: The reaction with CuCl produces a trinuclear cluster, [Cu₃(L)₃Cl₃]. X-ray diffraction analysis reveals that the monomeric units, L-Cu-Cl, are connected through sulfur atom bridges from the thiourea ligand. This results in a six-membered Cu₃S₃ metallocyclic ring that adopts a chair conformation. mdpi.com

Binuclear and Hexanuclear Silver(I) Complexes: With silver(I) salts, both binuclear and hexanuclear complexes have been synthesized. The reaction with silver(I) nitrate yields Ag₂(L)₆₂, where two silver ions are bridged by the sulfur atoms of two thiourea ligands, forming a four-membered Ag-S-Ag-S ring. mdpi.com In this structure, each tetrahedrally coordinated silver atom is bound to two terminal and two bridging thiourea molecules. mdpi.com

A more complex hexanuclear silver cluster, [Ag₆(L)₈Cl₄], is formed with AgCl. This structure is composed of six silver ions, eight thiourea ligands, and four chloride ions, where both the thiourea ligands and the chloride ions act as bridging units. mdpi.com The thiourea ligands exhibit both terminal and bridging coordination modes.

The structural parameters for these S-bridged polynuclear complexes are detailed in the table below.

| Complex | Metal-Metal Distance (Å) | Bridging S-Metal Bond Length (Å) | Terminal S-Metal Bond Length (Å) |

| Ag₂(L)₆₂ | - | Ag-S: 2.622 | Ag-S: 2.491 |

| [Ag₆(L)₈Cl₄] | - | Ag-S: 2.602 | Ag-S: 2.446 |

| (L = 1,3-diisobutyl thiourea) |

Binuclear Copper(I) Complex with an Acylthiourea Analogue: Research on N-acylthiourea analogues further illustrates the principles of S-bridging. The reaction of N-(2-thiophenecarbonyl)-N′-(3-chloro-4-fluorophenyl)thiourea with a copper(I) salt resulted in a binuclear complex. X-ray diffraction analysis showed the formation of a four-membered ring where the sulfur atom of the acylthiourea ligand bridges two copper(I) centers. The ligand acts in a κ²-N,μ-S bidentate fashion, coordinating through both a nitrogen and the bridging sulfur atom. rsc.org This leads to a strained ring system with a Cu···Cu bond distance of 2.997 Å. rsc.org

Synthesis of Polynuclear Nickel(II) Complexes

Analogues of this compound are also employed in the synthesis of polynuclear nickel(II) complexes. While reactions of N,N'-disubstituted thioureas with nickel(II) salts can yield mononuclear complexes, the introduction of a secondary ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) can facilitate the formation of binuclear species. In these instances, the thiourea ligand often coordinates as a tridentate NNS donor, bridging the two metal centers. core.ac.uk

The table below summarizes representative polynuclear complexes formed with analogues of this compound.

| Complex Formula | Metal Ion(s) | Thiourea Analogue Ligand | Nuclearity | Bridging Atom(s) | Key Structural Feature | Reference |

|---|---|---|---|---|---|---|

| [Cu₃(L¹)₃Cl₃] | Cu(I) | 1,3-diisobutyl thiourea | Trinuclear | S | Six-membered Cu₃S₃ ring | mdpi.com |

| Ag₂(L¹)₆₂ | Ag(I) | 1,3-diisobutyl thiourea | Binuclear | S | Four-membered Ag-S-Ag-S ring | mdpi.com |

| [Ag₆(L¹)₈Cl₄] | Ag(I) | 1,3-diisobutyl thiourea | Hexanuclear | S, Cl | Complex cluster with μ-S and μ-Cl bridges | mdpi.com |

| Binuclear Cu(I) Complex | Cu(I) | N-(2-thiophenecarbonyl)-N′-(3-Cl-4-F-phenyl)thiourea | Binuclear | S | Four-membered Cu-S-Cu-N ring | rsc.org |

| Binuclear Ni(II) Complex | Ni(II) | N,N'-disubstituted thiourea | Binuclear | N, N, S | Requires secondary ligand (e.g., phenanthroline) | core.ac.uk |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure Elucidation

DFT calculations are a powerful tool for elucidating the electronic structure of molecules. For derivatives of 1-(N-Phenylbenzimidoyl)thiourea, DFT has been used to optimize the molecular geometry and analyze various electronic parameters. nih.govrsc.orgdntb.gov.ua These studies help in understanding the distribution of electrons within the molecule and identifying the regions most susceptible to chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comphyschemres.org

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| Thiourea Derivative 1 | -6.16 | -0.863 | 5.297 |

| Thiourea Derivative 2 | -5.427 | -3.486 | 1.941 |

Natural Bond Orbital (NBO) Population Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. uni-muenchen.defaccts.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. wisc.eduicm.edu.pl A higher E(2) value signifies a more intense interaction and greater delocalization of electron density. icm.edu.pl

In the context of this compound and its derivatives, NBO analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. icm.edu.pl This analysis helps in understanding the specific donor-acceptor interactions that define the electronic landscape of the molecule. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| nN | σCH* | 8.13 |

Quantum Chemical Parameters and Global Reactivity Descriptors

Several quantum chemical parameters, derived from DFT calculations, serve as global reactivity descriptors, providing a quantitative measure of a molecule's reactivity and stability. researchgate.netrasayanjournal.co.in These descriptors are calculated from the energies of the frontier molecular orbitals. orientjchem.org

Hardness and Electron Affinity Determinations

Chemical hardness (η) and its inverse, softness (S), are key indicators of a molecule's resistance to change in its electron distribution. researchgate.net A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity, while a "soft" molecule has a small gap and is more reactive. physchemres.org

Electron affinity (A) is the energy released when an electron is added to a neutral molecule and is related to the LUMO energy. researchgate.netrsc.org A higher electron affinity suggests a greater ability to accept an electron. researchgate.net For many molecules, the electron affinity can be negative, indicating that the anion is unstable in the gas phase. rsc.org

Dipole Moment and Ionization Energy Calculations

Ionization energy (I) is the energy required to remove an electron from a molecule and is related to the HOMO energy. researchgate.netaps.org A lower ionization potential indicates that the molecule is a better electron donor. orientjchem.orgresearchgate.net

| Parameter | Value |

|---|---|

| Ionization Potential (I) | 6.16 eV |

| Electron Affinity (A) | -0.863 eV |

| Chemical Hardness (η) | 3.51 eV |

| Chemical Potential (μ) | -2.65 eV |

| Electronegativity (χ) | 2.65 eV |

| Electrophilicity Index (ω) | 1.00 eV |

Vibrational Analysis and Spectroscopic Property Prediction

DFT calculations are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This theoretical vibrational analysis is a valuable tool for assigning experimental spectral bands to specific molecular vibrations, such as the stretching and bending of bonds like C=O, C=S, and N-H in thiourea derivatives. ukm.myiosrjournals.org By comparing the calculated and experimental spectra, the accuracy of the computational model can be validated, and a deeper understanding of the molecule's vibrational modes can be achieved. mdpi.com

Theoretical Studies of Conformation and Isomerism in Thiourea Systems

Computational chemistry provides a powerful lens for examining the conformational preferences and isomeric forms of thiourea derivatives at the molecular level. Theoretical studies, predominantly employing Density Functional Theory (DFT), offer significant insights into the stable geometries, rotational barriers, and the subtle interplay of forces that govern the three-dimensional structures of these molecules. While specific comprehensive theoretical studies on this compound are not extensively documented in publicly available literature, a wealth of information on closely related acylthiourea and benzoylthiourea (B1224501) derivatives allows for a detailed and predictive understanding of its conformational landscape.

The conformational behavior of the acylthiourea moiety, -C(O)NHC(S)NH-, is often characterized by the relative orientation of the carbonyl (C=O) and thiocarbonyl (C=S) groups. The "S" conformation, where these two groups point in opposite directions, is frequently identified as the most stable form. researchgate.net This preference is attributed to a strong hyperconjugative interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the N-H bond (lpO → σ*(N–H)), as demonstrated by Natural Bond Orbital (NBO) analysis. researchgate.net

In the context of this compound, the core structure is -C(=N-Ph)NHC(S)NH-. By analogy to acylthioureas, it is highly probable that a similar intramolecular N-H···N hydrogen bond forms, creating a stable pseudo-ring and influencing the planarity of the imidoylthiourea fragment. The rotational barriers around the C-N bonds will dictate the orientation of the phenyl rings relative to this core.

Theoretical calculations for various substituted thiourea derivatives have been performed to understand their structural and electronic properties. dntb.gov.uaresearchgate.net These studies often involve optimizing the molecular geometry to find the lowest energy conformer and analyzing parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in many N-acylthiourea derivatives, the crystal structure is stabilized by N–H···O bonding. acs.org

The isomerism in thiourea systems can also be influenced by the solvent and by intermolecular interactions in the solid state. rsc.orgresearchgate.net Computational studies have been instrumental in rationalizing the spontaneous resolution of chiral thiourea derivatives by demonstrating the thermodynamic stability of crystal lattices formed by molecules of the same chirality. rsc.org

Detailed Research Findings from Related Thiourea Systems:

While specific data for this compound is pending dedicated computational studies, the following tables present typical theoretical data obtained for analogous acylthiourea and benzoylthiourea derivatives, which can be considered predictive for the target compound.

Table 1: Representative Calculated Bond Lengths and Angles for a Stabilized Acylthiourea Conformation

| Parameter | Typical Calculated Value (DFT) |

| C=S Bond Length | ~1.68 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (thioamide) Bond Lengths | ~1.35 - 1.40 Å |

| N-H (intramolecular H-bond) | ~1.02 Å |

| O···H (intramolecular H-bond) | ~1.80 - 1.90 Å |

| C-N-C Angle | ~125° |

| N-C-S Angle | ~120° |

Table 2: Calculated Dihedral Angles for a Planar Acylthiourea Moiety

| Dihedral Angle | Typical Calculated Value (DFT) | Description |

| O=C-N-H | ~0° | Defines the planarity of the pseudo-ring. |

| C-N-C=S | ~180° | Describes the trans orientation of the main chain. |

| H-N-C=S | ~0° | Indicates the planarity of the thioamide group. |

These tables illustrate the kind of precise geometrical data that theoretical studies provide. The planarity suggested by the dihedral angles is a hallmark of the stabilizing intramolecular hydrogen bond. It is reasonable to extrapolate that this compound would exhibit similar conformational locking due to the formation of an N-H···N intramolecular hydrogen bond. Further computational investigations, including potential energy surface scans, would be necessary to fully elucidate the rotational barriers and the relative energies of different conformers of this compound.

Reactivity and Reaction Mechanisms in Organic Transformations

1-(N-Phenylbenzimidoyl)Thiourea as a Precursor in Heterocyclic Synthesis

This compound and its derivatives are valuable building blocks for the construction of various heterocyclic rings, owing to the reactive nature of the thiourea (B124793) and imidoyl components. This has been particularly exploited in the synthesis of thiazoles and their benzofused counterparts, as well as other five- and six-membered heterocycles.

Construction of Thiazole (B1198619) Rings (e.g., 2-amino-4-arylthiazole motif)

The synthesis of the 2-amino-4-arylthiazole scaffold, a core structure in many biologically active molecules, can be efficiently achieved using thiourea derivatives. tandfonline.comzenodo.org A common and effective strategy is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. scirp.orgclockss.org This method has been adapted and optimized using various catalysts and reaction conditions, including microwave irradiation in water, to produce high yields of 2-amino-4-arylthiazoles rapidly and in an environmentally friendly manner. scirp.org

A (4+1) thiazole construction strategy highlights the versatility of precursors like 1-aryl-3-(N-phenylbenzimidoyl)thiourea. zenodo.orgasianpubs.org In this approach, the imidoylthiourea acts as a [C-N-C-S] synthon, which reacts with a C5 synthon, typically a haloacetylhetaroyl derivative, to form the thiazole ring. asianpubs.org For instance, the reaction of 1-aryl-3-(N-phenylbenzimidoyl)thiourea with phenacyl bromide leads to the formation of 2-anilino-5-benzoyl-4-phenylthiazole. researchgate.net Similarly, reacting these imidoylthioureas with 3-chloroacetylindole in the presence of a base yields 2-arylamino-5-(indol-3-oyl)-4-phenylthiazoles. zenodo.org

Several derivatives of this compound have been synthesized and utilized in these reactions. The preparation often involves the reaction of N-phenylbenzamidine with an appropriate isothiocyanate in a solvent like N,N-dimethylformamide. zenodo.orgasianpubs.org

Table 1: Examples of Synthesized 1-Aryl-3-(N-phenylbenzimidoyl)thiourea Derivatives

| Compound Name | Yield (%) | Melting Point (°C) |

| 1-Phenyl-3-(N-phenylbenzimidoyl)thiourea | 95 (crude), 80 (crystallized) | 132 (crude), 140 (crystallized) |

| 1-(o-tolyl)-3-(N-phenylbenzimidoyl)thiourea | 56 | 125 |

| 1-(m-tolyl)-3-(N-phenylbenzimidoyl)thiourea | 81 | 124 |

| 1-(p-tolyl)-3-(N-phenylbenzimidoyl)thiourea | 85 | 117 |

| 1-(p-chlorophenyl)-3-(N-phenylbenzimidoyl)thiourea | 96 | 124 |

This table summarizes the yield and melting points of various synthesized 1-aryl-3-(N-phenylbenzimidoyl)thiourea derivatives as reported in the literature. zenodo.orgasianpubs.org

Synthesis of Benzothiazoles

The thiourea moiety within this compound and its analogs is also instrumental in the synthesis of benzothiazoles. One approach involves the iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas, which proceeds through C(sp2)-H functionalization and C-S bond formation to yield N-benzothiazol-2-yl-amides. organic-chemistry.org Another strategy utilizes N-(4/6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas, prepared from the corresponding 2-aminobenzothiazoles and phenylisothiocyanate, as precursors for further transformations. mdpi.com

Formation of Iminothiazolines, Thiohydantoins, Triazines, and Oxazolidines

Iminothiazolines: The reaction of thioureas with α-haloketones is a classical method for synthesizing 2-aminothiazoles, and by using substituted thioureas, this can be extended to produce N-alkylated iminothiazolines. nih.gov More recent methods involve the reaction of 1,3-disubstituted thioureas with 1-bromo-1-nitroalkenes in the presence of a base, which smoothly affords 2-iminothiazoline derivatives. rsc.orgresearchgate.netscispace.comnih.gov The proposed mechanism involves an initial Michael addition of the thiourea to the nitroalkene, followed by an intramolecular cyclization. researchgate.net

Thiohydantoins: Thiohydantoins, which are sulfur analogs of hydantoins, can be synthesized through the condensation of a carbonyl compound, such as benzil, with a thiourea derivative in the presence of a base. core.ac.ukjchemrev.com The structure of the resulting thiohydantoin can be readily modified by choosing different substituted thioureas. jchemrev.com These compounds can undergo further reactions, such as alkylation at the sulfur atom. jchemrev.com

Triazines: this compound can serve as a precursor for the synthesis of 1,3,5-triazine (B166579) derivatives. The reaction of N-phenylbenzimidoyl isoselenocyanate with amidines leads to the formation of 1,3,5-triazine-2(1H)-selones through a proposed selenourea (B1239437) intermediate that undergoes cyclization. uzh.ch A similar mechanism involving a thiourea intermediate is plausible for the corresponding sulfur analogs. One-pot syntheses of trisubstituted 1,3,5-triazines have been developed, proceeding through the formation of an intermediary amidinothiourea. researchgate.net Additionally, catalyst-free, three-component reactions of arylaldehydes, thiourea, and orthoformates provide a route to 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.orgbeilstein-journals.org

Oxazolidines: While the direct synthesis of oxazolidines from this compound is not prominently documented, the broader class of thiourea derivatives can be involved in transformations that lead to related heterocyclic systems. For instance, the synthesis of oxazolidine-2-thiones can be achieved through reactions involving thiourea. nih.gov The synthesis of 1,3-oxazolidines can be achieved through various methods, such as the reaction of β-amino alcohols with aldehydes or the intramolecular cyclization of O-vinyl-1,2-amino alcohol derivatives. organic-chemistry.orgnih.gov

Nucleophilic Addition Reactions Involving Thiourea Moiety

The sulfur atom of the thiourea moiety in this compound is nucleophilic and can participate in addition reactions. A key example is the initial step of the Hantzsch thiazole synthesis, where the sulfur atom attacks the electrophilic carbon of the α-haloketone. tandfonline.com This nucleophilic character is also exploited in the reaction with other electrophiles. For instance, the addition of 2-amino-4-arylthiazoles to isothiocyanates proceeds via nucleophilic attack of the amino group to form thiourea derivatives. nih.gov

Intramolecular Cyclization and Heterocyclization Pathways

The structure of this compound and its reaction intermediates allows for various intramolecular cyclization pathways, leading to the formation of different heterocyclic systems. In the synthesis of thiazoles from imidoylthioureas and α-haloketones, after the initial nucleophilic attack of the sulfur, an intramolecular cyclization occurs involving the nitrogen of the thiourea and the carbonyl group of the former ketone. scirp.org Similarly, the synthesis of 1,3,5-triazines from imidoyl isoselenocyanates and amidines involves the formation of a selenourea intermediate which then undergoes cyclization. uzh.ch The formation of various polyheterocyclic systems can be achieved through tandem reactions that include an intramolecular cyclization step. researchgate.net

Stereochemical Aspects of Reactions Catalyzed by Thiourea Derivatives

Thiourea derivatives have emerged as powerful organocatalysts, often functioning as hydrogen-bond donors to activate substrates and control stereochemistry. researchgate.net Chiral thiourea derivatives are particularly effective in catalyzing a wide range of enantioselective reactions. researchgate.net

In glycosylation reactions, a macrocyclic bis-thiourea derivative has been shown to catalyze stereospecific invertive substitution of glycosyl chlorides, leading to the formation of β-glycosides. nih.govnih.govharvard.edu Mechanistic studies suggest a cooperative mechanism where the catalyst simultaneously activates both the electrophile (glycosyl chloride) and the nucleophile (alcohol) to facilitate a stereospecific SN2 reaction. nih.govharvard.edu This is reminiscent of the mechanisms employed by natural glycosyltransferase enzymes. harvard.edu

In dual organocatalysis, the combination of a chiral thiourea derivative (like a cinchona-thiourea) and another organocatalyst (such as proline) can lead to high stereocontrol in complex reactions. rsc.org The thiourea catalyst can stabilize intermediates and transition states through a network of noncovalent interactions, such as hydrogen bonding and π-π stacking, thereby directing the stereochemical outcome of the reaction. rsc.org

Advanced Applications in Catalysis and Materials Science

Organocatalytic Applications of Thiourea (B124793) Derivatives

Thiourea organocatalysis leverages the capacity of the thiourea moiety to form strong, directional hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. wikipedia.orgnih.gov Unlike traditional metal-based Lewis acids, these small organic molecules operate under mild, often neutral conditions, and are tolerant of functionalities sensitive to acid. wikipedia.org The acidity and hydrogen-bonding strength of thioureas are generally greater than their urea (B33335) counterparts, making them highly effective catalysts. wikipedia.orgnih.gov

Chiral thiourea derivatives are highly effective organocatalysts for a multitude of asymmetric transformations. nih.gov Their success stems from the ability to create a chiral microenvironment around the substrate through hydrogen bonding, which effectively dictates the facial selectivity of an approaching nucleophile. This non-covalent interaction mimics enzymatic activation strategies. nih.gov

A prominent example is the enantioselective cyanosilylation of ketones, a crucial reaction for synthesizing chiral cyanohydrins, which are precursors to valuable building blocks like α-hydroxy acids and β-amino alcohols. nih.govacs.org Bifunctional thiourea catalysts, often incorporating a chiral amine moiety, have demonstrated exceptional proficiency in this reaction. nih.govacs.org The thiourea group activates the ketone by hydrogen bonding to the carbonyl oxygen, while the amine group interacts with the nucleophile (e.g., HCN or TMSCN). nih.gov This dual activation strategy within a single chiral molecule leads to high yields and excellent enantioselectivities for a broad range of ketone substrates. nih.gov

Research has shown that catalysts derived from chiral diamines or amino acids can induce high levels of stereocontrol in reactions such as Strecker and Mannich reactions. nih.govlibretexts.org For instance, thiourea catalysts have been successfully employed in the asymmetric addition of silyl (B83357) ketene (B1206846) acetals to aldimines (Mannich reaction) and HCN to imines (Strecker reaction), affording chiral β-amino acid and α-amino acid precursors, respectively, with high enantiomeric excess. libretexts.org

Table 1: Examples of Thiourea-Catalyzed Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Key Finding | Reference |

| Cyanosilylation | Chiral Amino-Thiourea | Ketones, Aldehydes | High enantioselectivity (up to 98% ee) through cooperative catalysis. | nih.gov, acs.org |

| Strecker Synthesis | Chiral Thiourea | Imines, HCN | Yields chiral α-amino nitriles with high enantiomeric excess. | libretexts.org |

| Mannich Reaction | Chiral Thiourea | N-Boc Aryl Imines, Silyl Ketene Acetals | Produces chiral β-amino esters with high enantioselectivity. | libretexts.org |

| Michael Addition | Bifunctional Thiourea | Nitroolefins, Malonates | Catalyst activates both nucleophile and electrophile for high ee. | libretexts.org |

| Pictet-Spengler | Chiral Thiourea | Tryptamines, Aldehydes | Anion-binding catalysis stabilizes intermediates in the cyclization. | nih.gov |

The efficacy of many thiourea-based organocatalysts is rooted in cooperative catalysis, where different functional groups within the catalyst molecule work in concert to facilitate a reaction. nih.govnih.gov A widely studied mechanism involves bifunctional catalysts that contain both a hydrogen-bond donor (the thiourea group) and a Lewis or Brønsted base (often a tertiary amine). nih.govacs.orgnih.gov

In the cyanosilylation of ketones, for example, a cooperative mechanism is proposed where the thiourea's N-H protons activate the ketone electrophile by binding to its carbonyl oxygen. nih.govnih.gov Simultaneously, the basic amine moiety activates the nucleophile, such as hydrogen cyanide, by deprotonation or hydrogen bonding. nih.govnih.gov This dual activation brings the reactants into close proximity within a well-defined chiral environment, lowering the activation energy of the rate-limiting step and controlling the stereochemical outcome. nih.gov Kinetic and theoretical studies support this model, showing that both the thiourea and the amine are productively involved in the transition state. nih.gov

Another important cooperative mechanism is anion-abstraction or anion-binding catalysis. nih.govresearchgate.net In this mode, the chiral thiourea catalyst stabilizes anionic leaving groups or counterions of cationic intermediates through hydrogen bonding. nih.gov This creates a chiral ion pair, and the catalyst's chiral scaffold dictates the trajectory of the incoming nucleophile, thus ensuring high enantioselectivity. nih.govresearchgate.net This mechanism has been invoked to explain the stereoselectivity in reactions involving oxocarbenium ions, where the thiourea binds to the chloride counterion. researchgate.net

Asymmetric multicomponent reactions (AMCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. rsc.orgresearchgate.net Thiourea-based organocatalysts have emerged as ideal promoters for AMCRs due to their ability to simultaneously activate multiple reactants through hydrogen bonding. rsc.orgresearchgate.net

Bifunctional thiourea catalysts are particularly well-suited for AMCRs, where they can orchestrate the sequential or simultaneous activation of both an electrophile and a nucleophile. rsc.org This dual activation is crucial for controlling the chemo-, regio-, and stereoselectivity in reactions where several different bonds are formed in one pot. rsc.orgresearchgate.net

A classic example is the asymmetric Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidines. researchgate.net Chiral thiourea catalysts, including those bearing sulfoximine (B86345) moieties, have been shown to catalyze this reaction with high enantioselectivity. researchgate.net The catalyst is believed to activate the aldehyde and the β-dicarbonyl compound, guiding the subsequent cyclocondensation steps to yield a single enantiomer of the complex heterocyclic product. researchgate.net The development of thiourea-catalyzed AMCRs represents a significant advance in green chemistry, enabling the efficient synthesis of medicinally relevant scaffolds from simple starting materials. rsc.org

Metal-Catalyzed Organic Reactions Utilizing Thiourea Complexes

Thiourea derivatives are not only potent organocatalysts but also versatile ligands for transition metals. basjsci.edu.iq Their ability to coordinate to metals through the sulfur atom (a soft donor) and potentially through nitrogen or other appended functional groups makes them highly tunable. basjsci.edu.iqoup.com Thiourea-metal complexes have found significant applications in homogeneous catalysis, often exhibiting unique reactivity and stability. basjsci.edu.iq

The palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, traditionally relies on phosphine (B1218219) ligands to stabilize the palladium catalyst. acs.org However, many phosphine ligands are sensitive to air and moisture. acs.org Sterically bulky N,N'-disubstituted thioureas have emerged as a robust class of air- and moisture-stable ligands for palladium. acs.orgnih.govhku.hk

Palladium(0) complexes formed with these bulky thiourea ligands are highly active catalysts for the Heck reaction between aryl halides and olefins. acs.orgnih.gov These catalysts demonstrate remarkable turnover numbers (TONs) and can be used under aerobic conditions, which simplifies the experimental procedure significantly. acs.orghku.hk The stability and activity of these complexes are attributed to the strong coordination of the thiourea sulfur atom to the palladium center, which prevents catalyst decomposition while allowing for the necessary oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk of the N-substituents on the thiourea ligand is crucial for promoting the catalytic activity. nih.govhku.hk These thiourea-ligated palladium systems have been successfully applied to the coupling of aryl iodides, bromides, and even activated aryl chlorides. acs.org

Table 2: Heck Reaction Catalyzed by a Bulky Thiourea-Palladium Complex

| Aryl Halide | Olefin | Catalyst Loading (mol %) | Temp (°C) | Yield (%) | TON | Reference |

| Iodobenzene | Methyl Acrylate | 0.0002 | 120 | 100 | 500,000 | acs.org |

| Bromobenzene | Methyl Acrylate | 1 | 120 | 90 | 90 | acs.org |

| 4-Bromoacetophenone | Methyl Acrylate | 0.01 | 100 | 95 | 9,500 | core.ac.uk |

| 4-Iodoanisole | Styrene | 0.01 | 100 | 98 | 9,800 | core.ac.uk |

| 1-Bromo-4-nitrobenzene | n-Butyl Acrylate | 0.01 | 100 | 92 | 9,200 | core.ac.uk |

Data represents selected findings and conditions may vary.

Transfer hydrogenation is an important and environmentally benign method for the reduction of carbonyl compounds to alcohols, typically using isopropanol (B130326) as the hydrogen source. bohrium.com While many catalysts are based on precious metals, there is growing interest in developing catalysts from earth-abundant metals like iron. acs.orgacs.org Acylthiourea derivatives have proven to be effective ligands in this context. acs.orgacs.orgscispace.comresearchgate.net

An iron(II) complex ligated by an acylthiourea and supported on silica (B1680970) nanoparticles has been developed as a highly efficient and recyclable heterogeneous catalyst for the transfer hydrogenation of various aldehydes and ketones. acs.orgacs.org The acylthiourea ligand is crucial for stabilizing the iron center and facilitating the catalytic cycle. The reaction proceeds smoothly, converting a wide range of carbonyl compounds to their corresponding alcohols in moderate to good yields. acs.orgacs.org A key advantage of this system is the catalyst's stability and reusability; it can be recovered by simple centrifugation and reused for multiple cycles without a significant loss of activity. acs.orgacs.orgresearchgate.net The selectivity of the hydrogenation can also be notable, with aldehydes often being reduced preferentially over ketones. acs.org

Integration into Polymer Science and Rubber Technology

The integration of specific chemical compounds into polymer science and rubber technology has led to significant advancements in material properties and processing efficiency. taylorfrancis.comiqytechnicalcollege.comtaylorfrancis.com 1-(N-Phenylbenzimidoyl)thiourea is a derivative of thiourea, a class of compounds recognized for their utility in these fields. smolecule.comontosight.ai Thioureas are particularly noted for their role as accelerators in the vulcanization of rubber. smolecule.comvanderbiltworldwide.com

Role as Accelerators in Sulfur Vulcanization of Natural Rubber

Sulfur vulcanization is a crucial chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between polymer chains. wikipedia.org This process is significantly enhanced by the use of accelerators, which speed up the curing reaction, improve the efficiency of the process, and enhance the final properties of the vulcanized rubber. vanderbiltworldwide.comwikipedia.org

Thiourea derivatives are established as effective secondary or ultra-accelerators in the sulfur vulcanization of various rubbers, including natural rubber (NR), polybutadiene (B167195) rubber (BR), styrene-butadiene rubber (SBR), and EPDM rubber. smolecule.comwikipedia.orgspecialchem.com They are typically used in conjunction with primary accelerators (like those from the thiazole (B1198619) or sulfenamide (B3320178) classes) to boost the cure speed and increase the cross-link density. wikipedia.orgresearchgate.net The function of these accelerators is to react with sulfur to form an 'accelerator-polysulfide', which is the active sulfurating agent that efficiently creates monosulfidic, disulfidic, and polysulfidic cross-links between the polymer chains. lusida.com

The use of an accelerator system allows the vulcanization to proceed at lower temperatures and in shorter times, which is economically advantageous and helps to preserve the integrity of the polymer backbone. wikipedia.org While primary accelerators initiate the process with a delayed onset to ensure safety during mixing, secondary accelerators like thioureas provide a rapid acceleration once the vulcanization temperature is reached. wikipedia.orgspecialchem.com The specific effectiveness and cure rate can be influenced by the molecular structure of the thiourea derivative. specialchem.com

| Accelerator Class | Role in Vulcanization | Typical Rubbers |

| Thioureas | Secondary / Ultra-Accelerator | Natural Rubber (NR), EPDM, Neoprene, Chlorobutyl |

| Thiazoles | Primary Accelerator | Natural and Synthetic Rubbers |

| Sulfenamides | Primary Accelerator (Delayed Action) | Natural and Synthetic Rubbers |

| Dithiocarbamates | Ultra-Accelerator | NR Latex, Dry Rubbers |

Development of Sensing and Recognition Systems

The unique structural features of thiourea derivatives, particularly their ability to form strong hydrogen bonds, have made them a focal point in the development of advanced sensing and recognition systems. nih.gov The presence of two -NH protons on the thiourea moiety allows these molecules to act as effective receptors for various analytes. nih.gov

Anion Binding and Recognition Chemistry

The field of supramolecular chemistry has extensively studied the use of synthetic receptors for anion binding, a process crucial in biological and environmental systems. frontiersin.org Thiourea-based receptors are particularly effective due to their ability to bind anions through directional hydrogen-bonding interactions. nih.govfrontiersin.org The two imine (-NH) groups of the thiourea functionality can form a "cleft" that chelates an anion. nih.govfrontiersin.org

The strength of this binding is enhanced by the higher acidity of the thiourea protons compared to their urea analogues, a result of the sulfur atom's electronic properties. nih.govfrontiersin.org This increased acidity leads to stronger hydrogen bonds and, consequently, a higher affinity for anions. frontiersin.org Research on various thiourea-functionalized molecules demonstrates selective binding for anions such as fluoride, acetate, and dihydrogen phosphate. frontiersin.orgnih.gov The binding affinity often follows the basicity of the anion, with more basic anions forming stronger complexes. nih.gov In the case of this compound, the thiourea group provides the primary site for anion interaction through these hydrogen-bonding mechanisms.

| Receptor Type | Key Interaction | Binding Strength Comparison | Common Anions Detected |

| Thiourea-based | Hydrogen Bonding | Stronger than Urea-based | Fluoride, Acetate, Dihydrogen Phosphate |

| Urea-based | Hydrogen Bonding | Weaker than Thiourea-based | Similar to Thiourea |

Chemosensor Design and Functionality

A chemosensor is a molecule designed to signal the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. researchgate.net The anion-binding capability of thiourea derivatives is harnessed in chemosensor design by coupling the binding event to a signaling unit within the same molecule. nih.gov

When a thiourea-based chemosensor binds to an anion, the interaction can perturb the electronic structure of the molecule. researchgate.net If the thiourea group is electronically conjugated to a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group), this perturbation can cause a noticeable shift in the molecule's absorption or emission spectrum. nih.govnih.gov This results in a colorimetric (visible color change) or fluorescent (turn-on or turn-off of fluorescence) response. researchgate.netmdpi.com For example, the binding of an anion can induce a charge transfer within the molecule, leading to the appearance of a new absorption band at a longer wavelength and a visible color change. nih.govxmu.edu.cn

The design of these sensors involves attaching aromatic or other signaling units to the thiourea core. nih.gov In this compound, the phenyl and benzimidoyl groups can act as or be modified to function as the signaling component, allowing the hydrogen-bonding interaction at the thiourea site to be translated into a measurable optical signal. ontosight.ai

Contribution to Crystal Engineering Principles

Crystal engineering is the rational design and synthesis of functional molecular solids by controlling the assembly of molecules through intermolecular interactions. ias.ac.in A primary tool in crystal engineering is the use of robust and predictable non-covalent interactions, with the hydrogen bond being of paramount importance. ias.ac.in